molecular formula C8H11NO B1321395 2-Propylpyridin-4-ol CAS No. 1159814-21-7

2-Propylpyridin-4-ol

Cat. No. B1321395
M. Wt: 137.18 g/mol
InChI Key: UVMQOUSGQCFSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propylpyridin-4-ol is not directly mentioned in the provided papers; however, the papers discuss various pyridine derivatives, which are structurally related to 2-Propylpyridin-4-ol. Pyridine derivatives are a class of compounds that have a pyridine ring—a six-membered aromatic ring with one nitrogen atom—as part of their structure. These compounds are of interest due to their diverse chemical properties and potential applications in materials science, pharmaceuticals, and organic synthesis .

Synthesis Analysis

The synthesis of pyridine derivatives can involve multiple steps, including oxidation, nitration, bromination, deoxidation, and coupling reactions, as demonstrated in the synthesis of 4-((4′-N,N-diphenyl)phenyl)-2,2′-bipyridine . Another example is the synthesis of a bipyridyl amino acid, which was achieved through a short three-step synthesis from commercially available 4,4′-dimethyl-2,2′-bipyridine, resulting in an enantiomerically enriched product . These methods highlight the versatility and complexity of synthesizing substituted pyridine compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can influence the compound's reactivity and interaction with other molecules. For instance, the structure of 4-((4′-N,N-diphenyl)phenyl)-2,2′-bipyridine was confirmed by elementary analysis and 1H NMR spectra . The crystal and molecular structures of other pyridine derivatives, such as 4′-(tetrafluoro-4-hydroxyphenyl)-2,2′:6′,2″-terpyridine, have been reported, showing unusual configurations due to intermolecular hydrogen bonding .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, including co-crystallization, which can yield complex solid forms with diverse supramolecular synthons . The reactivity of these compounds can be further modified by substituents, as seen in the electrophilic reactivity of 4′-pentafluorophenyl-2,2′:6′,2″-terpyridine, which was used to attempt the synthesis of sugar-functionalized compounds . Additionally, the incorporation of pyridine derivatives into peptides can provide a means to incorporate metals into structure-forming peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example,

Scientific Research Applications

Electrochemical Applications

A study by Fang et al. (2015) explores the use of a "neutral" ligand, 4-propylpyridine, in the context of ionic liquids for electrochemical deposition of aluminum. This research indicates potential applications in the development of more efficient electroplating processes, highlighting the role of 4-propylpyridine in generating Al-containing cations beneficial for aluminum deposition (Fang et al., 2015).

Materials Science and Photovoltaics

In materials science, especially photovoltaics, terpyridines and their transition metal complexes, which are structurally similar to 2-Propylpyridin-4-ol, have been extensively studied. Winter et al. (2011) discuss the applications of these compounds in areas such as artificial photosynthesis, biochemical transformations, and polymerization reactions, demonstrating their broad utility in organic and macromolecular chemistry (Winter et al., 2011).

Organic Light Emitting Diodes (OLEDs)

Lakshmanan et al. (2015) investigated the synthesis and photophysical properties of terpyridine derivatives for applications in OLEDs. Their work demonstrates how derivatives of pyridine, like 2-Propylpyridin-4-ol, can be utilized in the development of new electron transport and electroluminescent materials for OLED technology (Lakshmanan et al., 2015).

Safety And Hazards

2-Propylpyridin-4-ol is used for research and development purposes and is not intended for medicinal use . Further safety and hazard information is not provided in the search results .

Future Directions

The future directions of 2-Propylpyridin-4-ol are not explicitly mentioned in the search results .

properties

IUPAC Name

2-propyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-3-7-6-8(10)4-5-9-7/h4-6H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMQOUSGQCFSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617105
Record name 2-Propylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylpyridin-4-ol

CAS RN

1159814-21-7
Record name 2-Propylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.